12-Chlorobenzo[b]acridine
Overview
Description
12-Chlorobenzo[b]acridine is a heterocyclic aromatic compound with the molecular formula C17H10ClN. It belongs to the acridine family, which is known for its broad range of biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by a fused ring structure that includes a chlorine atom at the 12th position, which imparts unique chemical properties.
Preparation Methods
The synthesis of 12-Chlorobenzo[b]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines can be employed to produce benzo[b]acridine derivatives . Industrial production methods often utilize transition metal catalysis or Brønsted acid-mediated cyclization to achieve high yields and purity .
Chemical Reactions Analysis
12-Chlorobenzo[b]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 12-Chlorobenzo[b]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases and telomerases . This disruption leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
12-Chlorobenzo[b]acridine can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye, it is used in cell cycle studies.
Amsacrine: An anticancer agent that also intercalates DNA and inhibits topoisomerase II.
Quinacrine: Used as an antimalarial drug and also exhibits anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
12-chlorobenzo[b]acridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN/c18-17-13-7-3-4-8-15(13)19-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQCABFHWSAODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313417 | |
Record name | 12-Chlorobenz[b]acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125552-59-2 | |
Record name | 12-Chlorobenz[b]acridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125552-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Chlorobenz[b]acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.